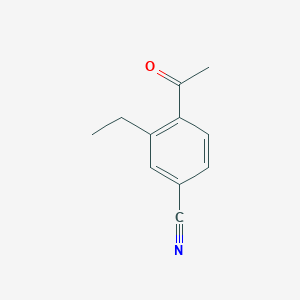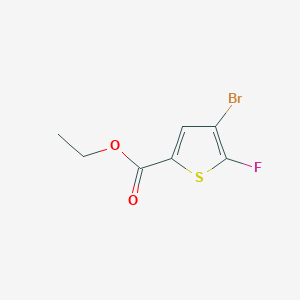
Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both thiazole and pyridine rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate typically involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides. This reaction proceeds through a cyclization process to form the thiazole ring . The reaction conditions generally include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents at the C-5 position of the thiazole ring.
科学的研究の応用
Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pesticides.
作用機序
The mechanism of action of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
類似化合物との比較
Ethyl 2-(Pyridin-2-yl)thiazole-4-carboxylate: Similar structure but lacks the chlorine substituent on the pyridine ring.
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness: Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is unique due to the presence of both the chlorine substituent and the ethyl ester group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H9ClN2O2S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC名 |
ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3 |
InChIキー |
JWGAICQTKBMAND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate](/img/structure/B13678437.png)



![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)
![7-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13678469.png)
![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)



